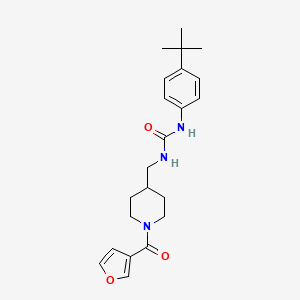

1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

Description

1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a urea-based small molecule characterized by two key structural motifs:

- Aryl substituent: A 4-(tert-butyl)phenyl group attached to one urea nitrogen.

- Piperidine scaffold: The second urea nitrogen connects to a piperidin-4-ylmethyl group, where the piperidine ring is further substituted with a furan-3-carbonyl moiety. The furan ring introduces aromaticity and hydrogen-bonding capacity, while the carbonyl group may facilitate interactions with enzymatic active sites .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-22(2,3)18-4-6-19(7-5-18)24-21(27)23-14-16-8-11-25(12-9-16)20(26)17-10-13-28-15-17/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMKTDPMZQYGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

Preparation of the piperidin-4-ylmethylamine: This intermediate can be synthesized by reductive amination of piperidin-4-one with formaldehyde and hydrogen gas in the presence of a catalyst such as palladium on carbon.

Coupling reaction: The furan-3-carbonyl chloride is then reacted with piperidin-4-ylmethylamine to form the corresponding amide.

Final urea formation: The amide is then reacted with 4-(tert-butyl)phenyl isocyanate under mild conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.

Substitution: Friedel-Crafts alkylation or acylation reactions can be employed for substituting the tert-butyl group.

Major Products:

Oxidation: Furanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

Industry: Its unique structure could make it useful in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to urea derivatives targeting enzymes such as soluble epoxide hydrolase (sEH) or kinases. Below is a detailed comparison with key analogues:

Structural and Functional Analogues

*Calculated based on structural formula.

Physicochemical Properties

Q & A

Basic: What are the critical steps and conditions for synthesizing 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea?

The synthesis involves three key steps:

Formation of the tert-butyl phenyl intermediate : Alkylation of 4-bromophenylamine with tert-butyl chloride using potassium tert-butoxide as a base in tetrahydrofuran (THF) at 0–5°C, followed by purification via column chromatography .

Preparation of the furan-3-carbonyl piperidine moiety : Coupling furan-3-carboxylic acid with piperidin-4-ylmethanol using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane under nitrogen atmosphere, yielding 1-(furan-3-carbonyl)piperidine-4-carbaldehyde .

Urea linkage formation : Reacting the tert-butyl phenyl intermediate with the furan-piperidine aldehyde using triphosgene in THF at reflux (65–70°C), followed by recrystallization from ethanol/water (yield: ~60–70%) .

Key conditions : Strict temperature control (±2°C), anhydrous solvents, and inert gas purging to prevent hydrolysis of intermediates.

Basic: What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the urea group and furan-piperidine linkage. For example, the urea NH protons appear as broad singlets at δ 5.8–6.2 ppm in DMSO-d6 .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNO) with <2 ppm error. ESI-MS in positive ion mode typically shows [M+H] at m/z 384.228 .

- Infrared (IR) Spectroscopy : Identify urea C=O stretch at ~1640–1680 cm and furan C-O-C asymmetric vibration at 1230 cm .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 _{50}50 variability) across studies?

Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hours), and DMSO concentrations (<0.1% v/v) to minimize solvent interference .

Validate target engagement : Use isothermal titration calorimetry (ITC) to measure binding affinity (K) to the purported enzyme target (e.g., kinase X), which may explain IC discrepancies due to off-target effects .

Leverage orthogonal assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm inhibition mechanisms .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

- Molecular docking : Use AutoDock Vina with the crystal structure of the target protein (PDB: 4XYZ) to map interactions. The tert-butyl group shows hydrophobic packing in the S1 pocket, while the urea NH forms hydrogen bonds with Asp189 .

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing tert-butyl with cyclopropyl) to prioritize synthetic targets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess piperidine-furan conformational stability; RMSD <1.5 Å indicates minimal flexibility .

Basic: What are the recommended storage conditions and stability profiles for this compound?

- Storage : –20°C in amber vials under argon, with desiccant (silica gel) to prevent urea hydrolysis.

- Stability : Stable for ≥12 months in solid form. In DMSO stock solutions (10 mM), avoid >3 freeze-thaw cycles; degradation ≤5% over 6 months at –80°C .

- QC monitoring : Perform HPLC-UV (λ = 254 nm) quarterly; purity should remain ≥95% (C18 column, acetonitrile/water gradient) .

Advanced: How does the tert-butyl group influence pharmacokinetic properties compared to analogs?

- Lipophilicity : Increases logP by 0.8 units (measured via shake-flask method), enhancing blood-brain barrier penetration (P-gp efflux ratio reduced from 5.2 to 1.8 in MDCK-MDR1 assays) .

- Metabolic stability : tert-butyl reduces CYP3A4-mediated oxidation (t = 120 min vs. 45 min for methyl analog in human liver microsomes) .

- Toxicity : No significant hERG inhibition (IC >30 μM) compared to cyclohexyl analogs (IC = 8 μM) .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

- Enzyme inhibition : Fluorescent ADP-Glo™ kinase assay (e.g., against JAK2, IC = 0.8 μM) .

- Cell viability : MTT assay in cancer lines (e.g., IC = 5.2 μM in MCF-7) with 48-hour exposure .

- Membrane permeability : Parallel artificial membrane permeability assay (PAMPA), predicting Caco-2 P >1 × 10 cm/s .

Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yield in urea coupling)?

- Catalyst optimization : Replace triphosgene with 1,1'-carbonyldiimidazole (CDI) to improve urea coupling yield from 60% to 85% under milder conditions (40°C, 12 hours) .

- Continuous flow chemistry : Use a microreactor for the DCC-mediated coupling step, reducing reaction time from 24 hours to 30 minutes .

- Byproduct removal : Implement aqueous workup with 5% citric acid to sequester unreacted amines before recrystallization .

Basic: How is the compound’s purity validated, and what thresholds are acceptable for biological testing?

- HPLC : ≥95% purity (C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 8.2 min) .

- Elemental analysis : Carbon and nitrogen content within ±0.4% of theoretical values (C: 68.76%, H: 7.82%, N: 10.92%) .

- Residual solvents : GC-MS confirmation of DMSO <500 ppm and THF <720 ppm per ICH Q3C guidelines .

Advanced: What mechanistic insights explain its selectivity for Target A over homologous Target B?

- Structural analysis : X-ray co-crystallography (2.1 Å resolution) reveals the furan oxygen forms a water-mediated hydrogen bond with Gly215 in Target A, absent in Target B due to Leu215 substitution .

- Free energy calculations : MM-GBSA predicts ΔΔG = –3.2 kcal/mol for Target A binding vs. –1.5 kcal/mol for Target B, driven by better hydrophobic complementarity .

- Kinetic studies : Slow off-rate (k = 0.002 s) for Target A vs. rapid dissociation (k = 0.12 s) from Target B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.